molecular formula C24H21I2N3O3 B12039280 3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(3,4-dimethoxybenzylidene)propanohydrazide

3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(3,4-dimethoxybenzylidene)propanohydrazide

Cat. No.: B12039280
M. Wt: 653.2 g/mol
InChI Key: XVZUIFYJAUHEIX-MZJWZYIUSA-N
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Description

3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3,4-dimethoxybenzylidene)propanohydrazide is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3,4-dimethoxybenzylidene)propanohydrazide typically involves the following steps:

    Synthesis of 3,6-Diiodo-9H-carbazole: This can be achieved through iodination of carbazole using iodine and an oxidizing agent such as potassium iodate.

    Formation of Propanohydrazide: The propanohydrazide moiety can be synthesized by reacting propanoic acid with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of 3,6-diiodo-9H-carbazole with propanohydrazide in the presence of 3,4-dimethoxybenzaldehyde under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, automated reaction systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imine group in the benzylidene moiety, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-quinones, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3,4-dimethoxybenzylidene)propanohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, carbazole derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. This compound may be investigated for similar activities, particularly due to the presence of the diiodo and benzylidene moieties, which are known to enhance biological activity.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Carbazole derivatives have been studied for their neuroprotective and anti-inflammatory properties, and this compound may exhibit similar effects.

Industry

Industrially, the compound may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to the electronic properties of the carbazole core.

Mechanism of Action

The mechanism of action of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3,4-dimethoxybenzylidene)propanohydrazide would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In medicinal applications, it may target specific receptors or enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    3,6-Diiodo-9H-carbazole: A precursor in the synthesis of the target compound.

    N-(3,4-Dimethoxybenzylidene)propanohydrazide: Another precursor used in the synthesis.

    Carbazole Derivatives: A broad class of compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(3,4-dimethoxybenzylidene)propanohydrazide lies in its specific combination of functional groups, which may confer unique biological and electronic properties. The presence of both diiodo and benzylidene moieties distinguishes it from other carbazole derivatives, potentially leading to novel applications and activities.

Properties

Molecular Formula

C24H21I2N3O3

Molecular Weight

653.2 g/mol

IUPAC Name

3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C24H21I2N3O3/c1-31-22-8-3-15(11-23(22)32-2)14-27-28-24(30)9-10-29-20-6-4-16(25)12-18(20)19-13-17(26)5-7-21(19)29/h3-8,11-14H,9-10H2,1-2H3,(H,28,30)/b27-14+

InChI Key

XVZUIFYJAUHEIX-MZJWZYIUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)OC

Origin of Product

United States

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